molecular formula C7H11BrO2 B2529131 1-Bromo-3-(oxolan-2-yl)propan-2-one CAS No. 1538694-77-7

1-Bromo-3-(oxolan-2-yl)propan-2-one

Cat. No.: B2529131
CAS No.: 1538694-77-7
M. Wt: 207.067
InChI Key: KNVPYQQFSYYYAW-UHFFFAOYSA-N
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Description

1-Bromo-3-(oxolan-2-yl)propan-2-one is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is also known by its IUPAC name, 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one . This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a ketone functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-Bromo-3-(oxolan-2-yl)propan-2-one finds applications in various fields of scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is employed in the development of new therapeutic agents and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-Bromo-3-(oxolan-2-yl)propan-2-one typically involves the bromination of 3-(oxolan-2-yl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods often employ bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane .

Chemical Reactions Analysis

1-Bromo-3-(oxolan-2-yl)propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(oxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in redox reactions, influencing the compound’s reactivity and stability. The tetrahydrofuran ring provides structural rigidity and can engage in hydrogen bonding interactions with other molecules .

Comparison with Similar Compounds

1-Bromo-3-(oxolan-2-yl)propan-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-bromo-3-(oxolan-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVPYQQFSYYYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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